molecular formula C13H20N2 B8403577 1-(2-Piperidino-phenyl)-1-ethylamine

1-(2-Piperidino-phenyl)-1-ethylamine

Cat. No.: B8403577
M. Wt: 204.31 g/mol
InChI Key: MTKOJRYAEWHRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Piperidino-phenyl)-1-ethylamine is an aromatic amine featuring a piperidine ring attached to the ortho position of a phenyl group, with an ethylamine side chain. The compound is synthesized via methods involving coupling reactions, as exemplified by the preparation of its analogs using reagents like triphenylphosphine and triethylamine in acetonitrile . Its stereochemical purity is notable, with enantiomeric excess (ee) values reaching 98.5% in derivatives .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-piperidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-11(14)12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,11H,2,5-6,9-10,14H2,1H3

InChI Key

MTKOJRYAEWHRNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N2CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2): This para-substituted isomer shares the same molecular formula (C₁₃H₂₀N₂) and weight (204.31 g/mol) as the target compound but differs in the piperidine group’s position on the phenyl ring.
  • Impact on Chirality: Studies on 1-(4-halogeno-phenyl)-1-ethylamine derivatives highlight that para-substituted analogs exhibit distinct enantioselective interactions with chiral stationary phases like Whelk-O1. Ortho-substituted compounds (e.g., the target) may face steric challenges, altering their chiral recognition profiles .

Substituent Variations: Piperidino vs. Halogen Groups

  • 1-(4-Fluorophenyl)-piperidin-1-yl-ethanone (CAS 1355178-81-2): This halogenated analog replaces the ethylamine group with a ketone and introduces a fluorine atom. The electron-withdrawing fluorine affects polarity and metabolic stability, contrasting with the basic amine group in the target compound .
  • Biological Relevance: Piperidino groups, as tertiary amines, enhance lipophilicity and membrane permeability compared to halogens, which may influence pharmacokinetic properties .

Structural Analogs: Ethylamine-Piperidine Moieties

  • 2-Piperidinoethylamine (CAS 248-540-8): This simpler analog (C₇H₁₆N₂, 128.22 g/mol) lacks the phenyl ring, reducing aromatic interactions. It forms coordination complexes with metals like zinc, as seen in [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II), suggesting the target compound’s phenyl group may sterically hinder similar complexation .

Data Tables

Table 1: Key Properties of 1-(2-Piperidino-phenyl)-1-ethylamine and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
1-(2-Piperidino-phenyl)-1-ethylamine Not explicitly listed ~C₁₃H₂₀N₂ ~204.31 Ortho-substituted piperidino
1-(4-Piperidin-1-yl-phenyl)-ethylamine 869943-44-2 C₁₃H₂₀N₂ 204.31 Para-substituted isomer
2-Piperidinoethylamine 248-540-8 C₇H₁₆N₂ 128.22 Non-aromatic ethylamine-piperidine
1-(4-Fluorophenyl)-piperidin-1-yl-ethanone 1355178-81-2 C₁₃H₁₄FNO 219.26 Halogenated ketone derivative

Table 2: Chiral and Functional Comparisons

Compound Chirality (ee) Key Interaction/Application Reference
1-(2-Piperidino-phenyl)-1-butylamine (derivative) 98.5% High enantiomeric excess in synthesis
1-(4-Halogeno-phenyl)-1-ethylamine derivatives N/A Enantioselective receptor studies
2-(1-Benzylpiperidin-4-yl)ethanamine N/A Enhanced lipophilicity

Research Findings and Implications

  • Synthesis : The target compound’s analogs are synthesized via nucleophilic substitution and coupling reactions, with high stereochemical control .
  • Chiral Separation: Ortho-substituted piperidino-phenyl derivatives may require tailored chiral stationary phases due to steric effects, as para-substituted analogs are more compatible with existing phases like Whelk-O1 .
  • Coordination Chemistry: The absence of a phenyl ring in 2-piperidinoethylamine facilitates metal complexation, whereas the target compound’s aromatic group may limit this property .

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